molecular formula C8H8O5 B1306748 2-(2-Furyl)succinic acid CAS No. 90111-44-7

2-(2-Furyl)succinic acid

Cat. No.: B1306748
CAS No.: 90111-44-7
M. Wt: 184.15 g/mol
InChI Key: KVPVQYAXHHBVBF-UHFFFAOYSA-N
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Description

2-(2-Furyl)succinic acid is an organic compound with the molecular formula C8H8O5. It is also known as 2-(furan-2-yl)butanedioic acid. This compound is characterized by the presence of a furan ring attached to a succinic acid moiety. It is a versatile compound with various applications in scientific research and industry.

Scientific Research Applications

2-(2-Furyl)succinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Furyl)succinic acid can be synthesized through several methods. One common synthetic route involves the reaction of furan with maleic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Furyl)succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as succinate dehydrogenase, which plays a role in the citric acid cycle. This inhibition can lead to alterations in cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and a succinic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(furan-2-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPVQYAXHHBVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392680
Record name 2-(2-Furyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90111-44-7
Record name 2-(2-Furyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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